5-Amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-Amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of α-oxeketene S,S-dimethyl acetal building blocks with different alkyl, aryl, and heterocyclic acid hydrazides . This method is highly regioselective and efficient, yielding the desired product in good quantities. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-Amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: It is being explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways affected depend on the biological context and the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of the methylthio group, in particular, enhances its potential for diverse chemical modifications and applications.
Properties
Molecular Formula |
C11H11N3O2S |
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Molecular Weight |
249.29 g/mol |
IUPAC Name |
5-amino-3-methylsulfanyl-1-phenylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2S/c1-17-10-8(11(15)16)9(12)14(13-10)7-5-3-2-4-6-7/h2-6H,12H2,1H3,(H,15,16) |
InChI Key |
MXTRCDUPHZSJES-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN(C(=C1C(=O)O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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